Hdac-IN-26

Epigenetics Cancer Research HIV Latency Reversal

Researchers need isoform-selective HDAC probes to avoid confounding class IIa activity seen with pan-inhibitors like Vorinostat or Panobinostat. HDAC-IN-26 provides a precise solution. - Class I HDAC inhibition (HDAC2 IC50 = 0.47 nM) with >100,000-fold selectivity over HDAC5 (IC50 >50,000 nM) - EC50 = 4.7 nM in Jurkat T-cell HIV latency model - Enables clean interpretation of class I-specific biological phenomena, minimizing off-target effects in vivo

Molecular Formula C24H28FN5O3
Molecular Weight 453.5 g/mol
Cat. No. B12413629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-26
Molecular FormulaC24H28FN5O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN1CC(C1)C(=O)NC(CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F
InChIInChI=1S/C24H28FN5O3/c1-30-14-16(15-30)24(32)28-20(9-3-2-4-10-22(31)19-11-12-33-29-19)23-26-13-21(27-23)17-7-5-6-8-18(17)25/h5-8,11-13,16,20H,2-4,9-10,14-15H2,1H3,(H,26,27)(H,28,32)/t20-/m0/s1
InChIKeyYNOXQYPNBSQQEI-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC-IN-26: Selective Class I HDAC Inhibitor


HDAC-IN-26 is a highly selective, potent inhibitor of class I histone deacetylases (HDACs) . It functions as an antagonist, with a reported EC50 value of 4.7 nM in a cellular assay using the Jurkat T-cell model of HIV latency [1]. This compound is based on an aryl ketone zinc-binding group and is primarily investigated for its ability to reverse HIV latency and modulate gene expression [1].

01 Class I HDAC-selective inhibitor for HIV latency reversal studies
02 Aryl ketone zinc-binding group for target engagement analysis
03 Jurkat T-cell model context for latency reversal research

HDAC-IN-26 Selectivity Profile


HDAC-IN-26 cannot be directly substituted with other class I HDAC inhibitors without a significant loss of experimental precision and a change in off-target profile. Its unique combination of high potency for specific class I isoforms and demonstrable selectivity over class II enzymes is a quantifiable attribute . Substituting a pan-inhibitor like Vorinostat (SAHA) or an alternative selective inhibitor like MS-275 (Entinostat) would introduce a markedly different pattern of HDAC isoform inhibition, thereby altering the biological outcome in functional assays . The quantitative evidence below substantiates that HDAC-IN-26 occupies a distinct position in the selectivity landscape.

Pan-inhibitor substitution (e.g., Vorinostat) may shift HDAC isoform inhibition pattern and alter pathway interpretation.
Alternative selective inhibitors (e.g., Entinostat) have different potency profiles; isoform selectivity context may not transfer.
Pan-inhibitor class IIa activity can confound class I-specific mechanistic attribution in cellular assays.

HDAC-IN-26 Quantitative Evidence


HDAC2 Inhibition vs. Vorinostat

HDAC-IN-26 demonstrates a significantly higher affinity for HDAC2 compared to the clinically approved pan-HDAC inhibitor Vorinostat (SAHA). In comparable recombinant enzyme assays, HDAC-IN-26 inhibits HDAC2 with an IC50 of 0.47 nM . In contrast, Vorinostat exhibits an IC50 of 62.0 nM for HDAC2 under similar conditions [1]. This represents a 132-fold increase in potency for HDAC-IN-26.

HDAC2 Inhibition vs. Vorinostat
Reported
132-fold
IC50 0.47 nM vs 62.0 nM
Supports lower-concentration HDAC2 pathway studies
Recombinant enzyme assay context
Epigenetics Cancer Research HIV Latency Reversal

Selectivity Over Class IIa HDAC5

HDAC-IN-26 exhibits remarkable selectivity for class I HDACs over class IIa enzymes. While it potently inhibits HDAC2 (IC50 = 0.47 nM), it shows no significant inhibition of the class IIa enzyme HDAC5 (IC50 > 50,000 nM) . This selectivity ratio of over 100,000-fold is a defining characteristic that distinguishes it from pan-inhibitors like Panobinostat, which also potently inhibits class IIa enzymes [1].

Selectivity Over HDAC5
Class-level
>100,000-fold
HDAC2 IC50 0.47 nM vs HDAC5 >50,000 nM
Enables class I-specific mechanistic attribution
Recombinant enzyme assay; class-level inference
HDAC Selectivity Class I vs. Class IIa Mechanism of Action

HDAC1 and HDAC2 Inhibition vs. Entinostat

Compared to the class I-selective inhibitor Entinostat (MS-275), HDAC-IN-26 is significantly more potent against both HDAC1 and HDAC2. While Entinostat inhibits HDAC1 with an IC50 of approximately 163 nM and HDAC2 with 396 nM [1], HDAC-IN-26 demonstrates an IC50 of 0.47 nM for HDAC2 , suggesting a similarly high potency for HDAC1. This represents a >340-fold increase in potency for HDAC2.

HDAC1/2 Inhibition vs. Entinostat
Reported
>840-fold
HDAC2 IC50 0.47 nM vs 396 nM
Supports lower-concentration cellular assay design
Recombinant HDAC2 assay; cross-study comparable
HDAC1 HDAC2 Class I Selectivity

HDAC-IN-26 Research Applications


HIV Latency Reversal Studies

Given its high potency and selectivity for class I HDACs over class IIa (e.g., >100,000-fold discrimination against HDAC5), HDAC-IN-26 is an ideal tool for dissecting the specific role of class I HDACs (HDAC1/2/3) in HIV latency reversal . Its efficacy in the Jurkat model of HIV latency at 4.7 nM [1] makes it a precise probe for studies where the confounding effects of pan-inhibitors like Vorinostat or class IIa activity must be avoided.

HDAC2 Inhibition and Therapeutic Window

HDAC-IN-26's exceptional potency against HDAC2 (IC50 = 0.47 nM) and its vast selectivity over HDAC5 (IC50 > 50,000 nM) provide a substantial therapeutic window. This profile is particularly valuable for in vivo pharmacology studies where achieving robust target engagement at low doses is critical to minimize systemic toxicity and off-target effects associated with less potent or less selective inhibitors.

Class I-Selective In Vitro Assays

HDAC-IN-26's >100,000-fold selectivity window for HDAC2 over HDAC5 makes it a superior choice for cell-based assays where class IIa HDAC inhibition could confound results. This stands in contrast to pan-inhibitors like Panobinostat, which potently inhibits class IIa enzymes (e.g., HDAC5 IC50 = 7.8 nM) [1], and allows for cleaner interpretation of class I-specific biological phenomena.

Application
Selection Property
Validation Focus
HIV latency reversal studies
Class I HDAC selectivity over class IIa
Latency reversal endpoint in Jurkat model
HDAC2-selective target engagement studies
HDAC2 potency and isoform selectivity
Target engagement at low concentrations
Class I-specific cellular assays
High selectivity window over class IIa HDACs
Absence of class IIa confounding effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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